2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide
Description
2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide is a brominated pteridine derivative with significant utility in pharmaceutical synthesis. Structurally, it features a bromomethyl substituent at the 6-position of the pteridin-4(3H)-one core, which enhances its reactivity in alkylation or nucleophilic substitution reactions. This compound is widely used as an intermediate in the preparation of methotrexate derivatives and pteridine reductase inhibitors . Its molecular formula is C₇H₈Br₂N₆O (hydrobromide salt), with a molecular weight of 255.07 g/mol for the free base . The compound typically appears as a light brown solid, soluble in dimethyl sulfoxide (DMSO) and methanol .
Properties
Molecular Formula |
C7H7Br2N5O |
|---|---|
Molecular Weight |
336.97 g/mol |
IUPAC Name |
2-amino-6-(bromomethyl)-3H-pteridin-4-one;hydrobromide |
InChI |
InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5;/h2H,1H2,(H3,9,10,12,13,14);1H |
InChI Key |
BGELRNOEUFVLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide typically involves the bromination of a pteridinone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The hydrobromide salt form is typically obtained by reacting the free base with hydrobromic acid.
Chemical Reactions Analysis
Substitution Reactions
The bromomethyl group at position 6 undergoes nucleophilic substitution (SN2), enabling functionalization with amines, thiols, and other nucleophiles.
Key Findings :
-
Reactivity follows the order: amines > thiols > hydroxide due to steric and electronic effects.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates .
Coupling Reactions
The bromomethyl group facilitates cross-couplings, expanding structural diversity:
Example :
-
Heck coupling with diethyl 4-iodobenzoylglutamate yielded ethano-bridged pyrrolopyrimidines, critical for pemetrexed (PMX) synthesis .
Redox Reactions
The pteridinone core participates in oxidation and reduction:
-
Oxidation :
-
Reagent : H₂O₂, acetic acid, 50°C
-
Product : 6-(Carboxymethyl)pteridinone hydrobromide
-
-
Reduction :
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, while reduction involves hydride transfer to the bromomethyl group.
Hydrolysis and Stability
The hydrobromide salt enhances solubility but decomposes under acidic/basic conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl, 25°C) | Cleavage of bromomethyl group | 2 hours |
| pH > 10 (NaOH, 25°C) | Hydrolysis of pteridinone ring | 30 minutes |
Stabilization Strategies :
Comparative Reactivity
The bromomethyl group’s reactivity surpasses chloro- and iodomethyl analogs:
| Halogen | Relative Rate (SN2) | Electrophilicity |
|---|---|---|
| Br | 1.0 | High |
| Cl | 0.3 | Moderate |
| I | 1.5 | Very high |
Rationale : Bromine balances electronegativity and leaving-group ability .
Case Study: Prodrug Development
-
Prodrug Synthesis : React with ethyl lactate to form ester prodrugs.
This compound’s versatility in substitution, alkylation, and coupling reactions underpins its role in medicinal chemistry, particularly for antifolates. Future research should explore photocatalytic functionalization to expand its synthetic utility .
Scientific Research Applications
Synthesis of Antimetabolites
The compound is notably utilized in the synthesis of important antimetabolites such as methotrexate and aminopterin . These compounds are widely used in cancer therapy due to their ability to inhibit folate metabolism, which is crucial for DNA synthesis and cell division.
- Methotrexate : This drug is synthesized through a series of reactions involving 2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide. The bromomethyl group can be substituted with various functional groups, allowing for the creation of methotrexate and its analogs, which are effective in treating various cancers and autoimmune diseases .
- Aminopterin : Similar to methotrexate, aminopterin is another folic acid antagonist synthesized from this compound. It has been historically used in the treatment of leukemia and remains relevant in certain veterinary applications as a rodenticide .
Prodrug Development
Recent studies have explored the development of prodrugs based on this compound. Prodrugs are chemically modified drugs that become active only after undergoing metabolic conversion.
- Research has demonstrated that prodrugs derived from this compound can enhance the stability and bioavailability of methotrexate and its derivatives. For instance, prodrug esters synthesized from this pteridine compound have shown comparable potency to their parent compounds in cellular assays .
The biological activity of this compound extends beyond its role as a synthetic intermediate. Its derivatives exhibit various pharmacological properties:
- Anticancer Activity : Compounds derived from this pteridine have been investigated for their ability to inhibit tumor growth by targeting folate-dependent pathways in cancer cells .
- Antimicrobial Properties : Some studies suggest that derivatives may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .
Case Studies and Research Findings
Several studies highlight the utility of this compound in drug development:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, interfere with DNA replication, or modulate signaling pathways, depending on its specific application.
Comparison with Similar Compounds
Key Observations:
- Reactivity : Bromomethyl and chloromethyl derivatives exhibit higher electrophilicity compared to hydroxylated or alkylated analogs, making them suitable for cross-coupling or alkylation reactions. For instance, bromination of 8-deaza-6-methylpterin yields tribromomethyl or bromomethyl derivatives depending on reaction conditions .
- Biological Activity : Neopterin and its trihydroxypropyl substituent are critical in immune response modulation, whereas bromomethyl derivatives are tailored for drug synthesis (e.g., methotrexate) .
- Synthetic Routes : Hydroxylated derivatives (e.g., 3-hydroxypropyl or trihydroxybutyl) are often synthesized via oxidation of alkyl precursors or condensation reactions with sugar-like molecules (e.g., p-tolyl-D-isoglucosamine) .
Structural and Spectroscopic Comparisons
NMR Profiles
- 2-Amino-6-(bromomethyl)pteridin-4(3H)-one HBr: Limited NMR data are available, but related brominated pteridines show characteristic deshielding of the methyl group (δ ~3.5–4.0 ppm for CH₂Br) .
- 2-Amino-6-(3-hydroxypropyl)pteridin-4(3H)-one: ¹H NMR (DMSO-d₆) reveals signals at δ 3.45 ppm (t, J = 1.0 Hz, CH₂-OH) and δ 2.83 ppm (t, J = 1.0 Hz, CH₂-pteridine) .
- Trihydroxybutyl Analog : ¹H NMR (DMSO-d₆) displays multiplets for hydroxylated butyl chains (δ 1.67–1.95 ppm) and aromatic protons (δ 8.57 ppm) .
Biological Activity
2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide, a derivative of pteridine, has garnered attention for its biological activity, particularly in relation to its role as an antimetabolite and potential therapeutic agent. This compound is structurally related to known antifolates such as methotrexate and aminopterin, which have established applications in cancer therapy. This article will explore the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 336.98 g/mol
- CAS Number : 59212-10-1
- Appearance : Beige to orange powder
- Purity : >96% .
The biological activity of this compound is primarily attributed to its structural similarity to folate and its ability to inhibit dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleic acids, leading to impaired cell division and growth, particularly in rapidly dividing cancer cells. The compound's bromomethyl group allows for nucleophilic displacement reactions, enabling the modification of its structure to enhance biological activity .
Antitumor Activity
Research indicates that derivatives of pteridine compounds can exhibit significant antitumor properties. For instance, studies have demonstrated that pteridine derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammation and cancer progression . The potential use of this compound as an antitumor agent is supported by its ability to interfere with these pathways.
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various pteridine derivatives, including this compound, evaluated their biological activity against cancer cell lines. The findings suggested that modifications at the 6-position significantly influenced cytotoxicity .
- Antifolate Mechanism : Another research highlighted the antifolate mechanism of action through the inhibition of DHFR by related compounds. The study indicated that structural modifications could enhance binding affinity and selectivity towards DHFR, thus improving therapeutic efficacy .
- Therapeutic Applications : The compound has been explored in the context of treatment regimens for leukemia and other malignancies where folate metabolism is disrupted. Its role as a potential lead compound for developing new antifolates was emphasized due to its promising biological profile .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Methotrexate | DHFR inhibition | Cancer chemotherapy |
| Aminopterin | Folic acid antagonist | Leukemia treatment |
| This compound | Potential DHFR inhibitor; antitumor activity | Investigational for cancer |
Q & A
Basic Research Questions
Q. What are the key synthetic routes and characterization methods for 2-amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide?
- Answer : The compound is synthesized via bromomethylation of a pteridin-4(3H)-one precursor. A typical protocol involves:
- Step 1 : Condensation of 2-aminopteridin-4(3H)-one with bromomethylating agents (e.g., bromomethyl bromide) under controlled pH and temperature .
- Step 2 : Purification via recrystallization in solvents like ethanol or acetonitrile.
- Characterization :
- IR spectroscopy to confirm functional groups (e.g., NH stretch at ~3300 cm, C=O at ~1680 cm) .
- H/C NMR to verify bromomethyl substitution (e.g., CHBr resonance at δ ~4.5 ppm in H NMR) .
- Elemental analysis to validate stoichiometry .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., degradation above 200°C for similar brominated pteridines) .
- Photostability : Exposure to UV light (254–365 nm) with HPLC monitoring for degradation products .
- Storage recommendations : Store at -20°C in anhydrous DMSO or under inert gas to prevent hydrolysis of the bromomethyl group .
Advanced Research Questions
Q. What strategies mitigate competing reactivity during bromomethylation of the pteridine core?
- Answer : To enhance regioselectivity:
- Use sterically hindered bases (e.g., DBU) to direct bromination to the 6-position .
- Employ green bromination agents (e.g., NBS in ionic liquids) to reduce side reactions .
- Monitor reaction progress with HPLC-MS to detect intermediates (e.g., Michael adducts or over-brominated byproducts) .
Q. How can structure-activity relationships (SAR) be explored for bromomethyl-substituted pteridines?
- Answer : SAR studies require:
- Analog synthesis : Replace bromomethyl with chloromethyl or iodomethyl groups to assess halogen effects .
- Biological assays : Test analogs against dihydrofolate reductase (DHFR) using enzyme inhibition assays (IC determination) .
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity .
Q. What analytical challenges arise when resolving co-eluting impurities in HPLC analysis?
- Answer : Common challenges include:
- Co-elution of regioisomers : Use chiral columns (e.g., Chiralpak IA) with gradient elution (water/acetonitrile + 0.1% TFA) .
- Baseline drift : Optimize column temperature (25–40°C) and mobile phase pH (6.5–7.0) for sharper peaks .
- Validation : Confirm purity via orthogonal methods (e.g., F NMR for fluorinated analogs) .
Data Contradictions and Resolution
Q. Why do some studies report divergent yields for bromomethylated pteridines?
- Answer : Yield discrepancies arise from:
- Reaction scale : Microscale syntheses (<1 mmol) often report lower yields due to handling losses (e.g., 58% vs. 89% in ) .
- Purification methods : Column chromatography may recover more product than recrystallization .
- Moisture sensitivity : Hydrobromide salts are hygroscopic; anhydrous conditions improve reproducibility .
Q. How to reconcile conflicting reports on the biological activity of bromomethyl-pteridines?
- Answer : Variability stems from:
- Assay conditions : Differences in enzyme sources (e.g., human vs. bacterial DHFR) or buffer systems .
- Compound purity : Impurities >5% can skew IC values; validate via LC-MS .
- Structural analogs : notes inactive HIV-1 analogs, whereas highlights DHFR inhibition—confirm target specificity via knockout studies .
Methodological Tables
Table 1 : Key Reaction Conditions for Bromomethylation
| Step | Reagents/Conditions | Yield Range | Characterization | Reference |
|---|---|---|---|---|
| Bromomethylation | NBS, DMF, 60°C | 58–89% | H NMR, IR | |
| Salt Formation | HBr (gas), EtOH | 72–81% | Elemental Analysis |
Table 2 : Stability Parameters
| Condition | Test Method | Observation | Reference |
|---|---|---|---|
| Thermal | TGA (10°C/min) | Decomposition at 220°C | |
| Photolytic | HPLC (254 nm) | 5% degradation after 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
